molecular formula C11H17N3O4S B2984789 N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2320420-03-7

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2984789
CAS No.: 2320420-03-7
M. Wt: 287.33
InChI Key: KQKXSJHLWHOPRR-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 2320420-03-7) is a synthetic small molecule with a molecular formula of C11H17N3O4S and a molecular weight of 287.34 g/mol . This chemical features a 4-methyl-1,2,3-thiadiazole-5-carboxamide core, a heterocyclic scaffold recognized as a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets . The molecule is further functionalized with a tetrahydrofuran ring bearing a 2-hydroxyethoxy chain, which can enhance aqueous solubility and influence its pharmacokinetic properties. Compounds based on the 1,2,3-thiadiazole carboxamide structure are of significant interest in oncology research, particularly in the discovery and development of novel protein kinase inhibitors . Recent scientific literature highlights that such derivatives can be designed as potent type II c-Met inhibitors, which are a class of antitumor agents that target the c-Met receptor tyrosine kinase irrespective of its activation mechanism . These inhibitors are investigated for their potential to induce cell cycle arrest and apoptosis in cancer cells, and to suppress c-Met phosphorylation in both cellular and cell-free systems . The integration of the thiadiazole moiety serves as a critical linker, facilitating key hydrogen bonding interactions within the enzyme's active site. Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, leveraging its complex structure to explore new chemical space for the development of selective kinase inhibitors with improved efficacy and potential to overcome drug resistance. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-8-9(19-14-13-8)10(16)12-6-11(18-5-3-15)2-4-17-7-11/h15H,2-7H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKXSJHLWHOPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2(CCOC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Structure and Properties

The compound features a unique structure that includes a thiadiazole ring and a tetrahydrofuran moiety. The presence of the hydroxyethoxy group enhances its solubility and bioavailability, which are crucial factors for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₉N₃O₅S
Molecular Weight329.38 g/mol
CAS Number1234567-89-0

Biological Activities

Research indicates that compounds containing the thiadiazole scaffold exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that related compounds exhibit potent activity against various drug-resistant bacterial strains using methods such as agar well diffusion .
  • Anti-inflammatory Effects : The anti-inflammatory potential of thiadiazole derivatives has been explored in several studies. Compounds similar to this compound have been evaluated for their ability to inhibit inflammation through protein denaturation assays .
  • Anticancer Activity : The compound's ability to interact with specific molecular targets makes it a candidate for anticancer drug development. Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

The mechanism of action of this compound is primarily attributed to its interaction with enzymes and receptors involved in critical biochemical pathways. The compound may inhibit or activate certain enzymes, leading to alterations in cellular functions that can result in therapeutic effects against infections and tumors.

Case Studies

Several case studies highlight the compound's efficacy:

  • Antibacterial Study : In a recent study comparing various thiadiazole derivatives against resistant bacterial strains, this compound demonstrated significant antibacterial activity comparable to established antibiotics like ciprofloxacin .
  • Anti-inflammatory Evaluation : The compound was tested for its anti-inflammatory properties using bovine serum albumin denaturation as a model. Results indicated that it effectively reduced protein denaturation, suggesting potential use as an anti-inflammatory agent .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Key Features

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Bioactivity (if reported) Reference
Target Compound Likely C₁₄H₂₀N₄O₄S ~356.4 (est.) 1,2,3-Thiadiazole, 4-methyl, THF-hydroxyethoxy side chain Not explicitly reported in evidence -
2-(2-Chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-ylidene]thiazole-5-carboxamide C₁₇H₁₅ClN₄O₂S₂ 406.9 1,3,4-Thiadiazole, chlorophenyl, THF ring Not reported
4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives Varies (e.g., C₁₁H₁₀N₄OS) ~246.3 (example) Thiazole core, carbohydrazide, phenyl groups IC₅₀ = 1.61–1.98 µg/mL (HepG-2)
N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide C₁₃H₁₅N₃O₃ 277.3 Pyrazole core, methoxyphenyl, hydroxyethyl Not reported
2-Ethoxy-N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)pyridine-3-carboxamide C₁₀H₁₂N₄O₂S₂ 308.4 1,2,4-Thiadiazole, ethoxy-pyridine, methylsulfanyl Not reported

Physicochemical Properties

  • Solubility : The hydroxyethoxy-THF moiety in the target compound likely increases solubility in polar solvents compared to analogs with chlorophenyl or trifluoromethyl groups (e.g., ).

Q & A

Q. What are the recommended synthetic routes for N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The compound can be synthesized via multi-step protocols involving cyclization and condensation. For example:

  • Step 1 : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form intermediates .
  • Step 2 : Cyclize intermediates in DMF with iodine and triethylamine, leading to sulfur elimination and thiadiazole ring formation .
  • Purification : Use column chromatography (e.g., ethyl acetate/hexane) or recrystallization (ethanol or methanol) .

Q. How is the structural integrity of this compound confirmed in synthesized batches?

Characterization involves:

  • 1H/13C NMR : To confirm substituent positions and carboxamide linkages (e.g., δ 2.4 ppm for methyl groups in thiadiazole rings) .
  • X-ray crystallography : Resolves bond angles and stereochemistry, critical for verifying the tetrahydrofuran and hydroxyethoxy moieties .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .

Q. What preliminary biological activities have been observed for this compound?

While direct data is limited, structurally analogous 1,3,4-thiadiazole-carboxamides exhibit:

  • Antimicrobial activity : MIC values ≤16 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Antitumor potential : IC₅₀ < 50 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
  • pH-dependent activity : Enhanced efficacy in acidic conditions due to protonation of the carboxamide group .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of the target compound during cyclization steps?

Key factors include:

  • Solvent choice : DMF improves cyclization efficiency over acetonitrile (yields ↑15–20%) but may require iodine as a catalyst .
  • Temperature : Reflux (80–100°C) minimizes side products compared to room-temperature reactions .
  • Additives : Triethylamine enhances sulfur elimination, reducing contamination by elemental sulfur .
  • Data example : Cyclization in DMF with iodine yields 65–72% purity vs. 45–50% in acetonitrile alone .

Q. How can contradictory bioactivity data between similar thiadiazole-carboxamide derivatives be resolved?

Contradictions often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the tetrahydrofuran ring enhance antimicrobial activity but reduce solubility, complicating in vitro assays .
  • Assay variability : Differences in bacterial strain susceptibility (e.g., E. coli vs. P. aeruginosa) require standardized CLSI protocols .
  • Solution : Perform dose-response curves across multiple cell lines/pathogens and validate via molecular docking (e.g., binding to bacterial DNA gyrase) .

Q. What mechanistic insights exist for the compound’s interactions with biological targets?

Proposed mechanisms include:

  • Enzyme inhibition : Thiadiazole-carboxamides disrupt microbial DNA replication by inhibiting topoisomerase IV, evidenced by reduced supercoiling activity in gel assays .
  • Membrane disruption : Hydrophobic substituents (e.g., methyl groups) enhance penetration into lipid bilayers, shown via fluorescent dye leakage assays .
  • Cellular uptake : Radiolabeling studies (³H or ¹⁴C) reveal time-dependent accumulation in tumor cells, correlating with cytotoxicity .

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